EGFR Kinase Inactivity Profile Establishes 6,7-Dimethoxyquinolin-3-ol as an Inert Scaffold with Minimal Off-Target Liability vs. Potentiated Derivatives
In a cell-free enzymatic assay measuring inhibition of isolated human epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation, 6,7-dimethoxyquinolin-3-ol (the unelaborated parent scaffold) exhibited an IC₅₀ greater than 20,000 nM (>20 μM), indicating negligible EGFR inhibitory activity [1]. This contrasts sharply with 3-substituted derivatives built on the identical 6,7-dimethoxyquinoline core: RPR-101511 (6,7-dimethoxy-3-(3-thienyl)quinoline) inhibits PDGF-RTK with an IC₅₀ range of 1–20 nM, while 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives achieve EGFR IC₅₀ values of 20–25 nM and FAK IC₅₀ values of 14–23 nM [2][3]. The >1,000-fold potency gap between the parent scaffold and its elaborated derivatives confirms that 6,7-dimethoxyquinolin-3-ol functions as a pharmacologically silent starting point, enabling medicinal chemists to attribute observed activity exclusively to introduced substituents — a critical advantage for SAR deconvolution that is not offered by intermediates with intrinsic kinase activity.
| Evidence Dimension | EGFR tyrosine kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >20,000 nM (>20 μM) |
| Comparator Or Baseline | RPR-101511 (6,7-dimethoxy-3-(3-thienyl)quinoline): PDGF-RTK IC₅₀ 1–20 nM; 4-alkoxy-2-aryl-6,7-dimethoxyquinoline 6h: EGFR IC₅₀ 20.15 nM, FAK IC₅₀ 14.25 nM |
| Quantified Difference | >1,000-fold lower EGFR inhibitory potency for the parent scaffold vs. elaborated derivatives; derivatives gain nanomolar potency exclusively through 3-position substitution |
| Conditions | Cell-free EGFR tyrosine kinase phosphorylation assay (isolated human EGFR); PDGF-RTK cell-free enzymatic assay; recombinant EGFR and FAK kinase inhibition assays |
Why This Matters
Procurement of a scaffold with confirmed target inactivity ensures that SAR studies are not confounded by intrinsic off-target effects, reducing false-positive lead identification and wasted synthesis cycles.
- [1] BindingDB Entry BDBM50039063. 6,7-Dimethoxyquinolin-3-ol (CHEMBL308879). EGFR IC₅₀ >2.00E+4 nM. Assay: Inhibition of phosphorylation of isolated human EGFR tyrosine kinase. Data curated from J Med Chem 37:2129-37 (1994). doi:10.7270/Q29Z93Z8 View Source
- [2] TargetMol / Adooq. RPR-101511: PDGF receptor tyrosine kinase inhibitor, IC₅₀ range 0.001–0.02 μM (1–20 nM). A 3-substituted quinoline derivative. https://www.targetmol.cn/compound/RPR-101511 View Source
- [3] Elbadawi MM, et al. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. J Enzyme Inhib Med Chem. 2021;37(1):349-372. Compounds 6h (EGFR IC₅₀ 20.15 nM, FAK IC₅₀ 14.25 nM), 6f, 6i, 20f. doi:10.1080/14756366.2021.2015344 View Source
